Cholest-14-ene-3,16-diol
Description
Cholest-14-ene-3,16-diol is a cholestane-derived sterol characterized by hydroxyl groups at positions C3 and C16 and a double bond at C12. Steroidal diols like this compound are often studied for their bioactivities, including enzyme modulation, antifouling effects, and roles in metabolic pathways. For example, stigmastane analogs (e.g., stigmast-14-ene-3,16-diol) share its diol configuration but differ in side-chain alkylation, which may influence solubility and biological interactions .
Properties
CAS No. |
139953-32-5 |
|---|---|
Molecular Formula |
C11H8FNOS |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,16R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)25-24(29)16-23-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h16-22,24-25,28-29H,6-15H2,1-5H3/t18-,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1 |
InChI Key |
ZOAXOAKEGDZGLC-PUHROEFSSA-N |
SMILES |
CC(C)CCCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1[C@@H](C=C2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |
Canonical SMILES |
CC(C)CCCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Synonyms |
5alpha-cholest-14-en-3beta,16alpha-diol cholest-14-ene-3,16-diol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their sources, and bioactivities, with emphasis on hydroxyl group positioning and functional outcomes:
Key Structural and Functional Insights:
Hydroxyl Group Positioning: Antifouling Activity: In pimarane diterpenoids (e.g., ent-8(14)-pimarene-15R,16-diol), free hydroxyl groups at C15 and C16 are critical for non-toxic antifouling effects. Acetylation or alkylation of these groups reduces activity, as seen in synthetic analogs . Enzyme Modulation: Isopimarane diterpenoids (e.g., isopimar-7-ene-15S,16-diol) show α-glucosidase inhibition, suggesting that diol configuration may enhance binding to enzyme active sites .
Backbone and Double Bond Influence: Cholestane and stigmastane derivatives (e.g., stigmast-14-ene-3,16-diol) differ in side-chain alkylation, which affects hydrophobicity and membrane interactions. The Δ14 double bond in cholest-14-ene derivatives may influence steroidal rigidity compared to Δ7 or Δ8(14) in diterpenoids .
Toxicity vs. Selectivity: Pimarane diterpenoids exhibit non-toxic antifouling activity, while organotin compounds (e.g., TBT) are toxic but banned. This highlights the importance of hydroxylated terpenoids as eco-friendly alternatives .
Research Findings and Data Tables
Table 1: Antifouling Activity of Pimarane Diterpenoids (EC50 Values)
Table 2: Enzyme Modulation by Diterpenoid Diols
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